N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide
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Overview
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydrothiophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Synthesis of the dioxido-dihydrothiophenyl intermediate: This step might involve the oxidation of a thiophene derivative.
Coupling of intermediates: The final step would involve coupling the chlorophenyl and dioxido-dihydrothiophenyl intermediates with an ethoxybenzamide derivative under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could convert the dioxido group to a thiol or sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide: Lacks the dioxido group.
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide: Substitutes chlorine with bromine.
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide: Substitutes ethoxy with methoxy.
Uniqueness
The presence of the dioxido group and the specific substitution pattern on the benzamide moiety may confer unique chemical and biological properties to N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide, distinguishing it from similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-2-25-18-9-4-3-8-17(18)19(22)21(15-7-5-6-14(20)12-15)16-10-11-26(23,24)13-16/h3-12,16H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJDJQBCGSVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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